molecular formula C15H18N2 B5119215 N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine

N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine

Cat. No. B5119215
M. Wt: 226.32 g/mol
InChI Key: QNRADBANHRIORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study the mechanism of action and biochemical and physiological effects on the human body. The synthesis method of MPPE involves the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde, followed by methylation with methyl iodide.

Mechanism of Action

The mechanism of action of MPPE involves its interaction with the serotonin transporter and the inhibition of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in serotonin signaling. MPPE also has an effect on the release of dopamine and norepinephrine in the brain, which can have an impact on mood and behavior.
Biochemical and Physiological Effects:
MPPE has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in symptoms of depression. MPPE has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

MPPE has a number of advantages and limitations for use in lab experiments. Its high affinity for the serotonin transporter and its potent serotonin reuptake inhibition make it a useful tool for studying the role of serotonin in the brain. However, its effects on other neurotransmitters, such as dopamine and norepinephrine, may complicate the interpretation of results. Additionally, the potential for cardiovascular effects may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on MPPE. One potential area of study is its potential as a treatment for depression and other mood disorders. Further research is needed to determine the safety and efficacy of MPPE in humans. Another area of study is the role of MPPE in the regulation of other neurotransmitters, such as dopamine and norepinephrine. Additionally, the cardiovascular effects of MPPE may be an area of interest for future research.

Synthesis Methods

The synthesis of MPPE involves a multi-step process. The first step is the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde to form the intermediate compound 2-(3-pyridinylmethyl)-2-phenylethanol. This intermediate is then methylated with methyl iodide to form the final product, N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine.

Scientific Research Applications

MPPE has been used in scientific research to study its mechanism of action and biochemical and physiological effects on the human body. It has been found to have a high affinity for the serotonin transporter and acts as a potent serotonin reuptake inhibitor. MPPE has also been shown to have an effect on the release of dopamine and norepinephrine in the brain, making it a potential candidate for the treatment of depression and other mood disorders.

properties

IUPAC Name

N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-17(13-15-8-5-10-16-12-15)11-9-14-6-3-2-4-7-14/h2-8,10,12H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRADBANHRIORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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